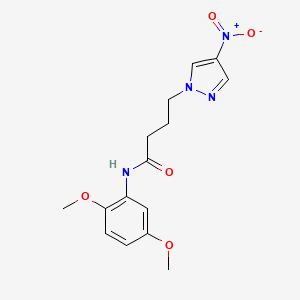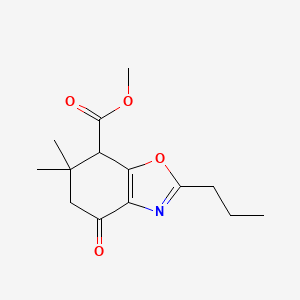![molecular formula C13H11N5O3 B4304810 N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4304810.png)
N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as Compound 1, is a synthetic chemical compound with potential therapeutic applications. It is a member of the pyrazole family of compounds and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1 has also been found to inhibit the activation of certain signaling pathways such as nuclear factor-kappa B (NF-κB) and vascular endothelial growth factor (VEGF), which are involved in angiogenesis and tumor growth. In addition, N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1 has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1 is its potential as a therapeutic agent for the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1 is its potential toxicity. It has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1. One area of research is the development of new drugs based on the structure of N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1. Researchers are exploring the potential of modifying the structure of N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1 to improve its pharmacological properties and reduce its toxicity. Another area of research is the investigation of the mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1. Researchers are working to identify the specific enzymes and signaling pathways that are targeted by N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1. Finally, researchers are exploring the potential of N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1 as a diagnostic tool for the detection of certain diseases.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1 has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. In addition, N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide 1 has been found to have potential as a diagnostic tool for the detection of certain diseases.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c14-6-5-10-1-3-11(4-2-10)16-13(19)9-17-8-12(7-15-17)18(20)21/h1-4,7-8H,5,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEOFKAOYJSQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4304735.png)

![1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B4304741.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4304743.png)
![3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole](/img/structure/B4304746.png)
![4-(4-hydroxyphenyl)-1-methyl-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4304752.png)
![6-butyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4304759.png)
![5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304770.png)
![5-(3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304772.png)
![5-(3,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304780.png)
![methyl 4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B4304790.png)
![5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304797.png)

amino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide](/img/structure/B4304815.png)